molecular formula C17H19ClFNO2 B13351205 (1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol

(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol

Cat. No.: B13351205
M. Wt: 323.8 g/mol
InChI Key: IVLXEJZPUZGLES-YOEHRIQHSA-N
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Description

(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a benzylamino group and a 4-chloro-3-fluorophenyl moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzylamino Intermediate: The reaction of benzylamine with an appropriate aldehyde or ketone to form the benzylamino intermediate.

    Addition of the 4-chloro-3-fluorophenyl Group:

    Formation of the Propane-1,3-diol Backbone: The final step involves the formation of the propane-1,3-diol backbone through a series of reduction and protection/deprotection steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-[(benzylamino)methyl]-1-(4-chlorophenyl)propane-1,3-diol: Similar structure but lacks the fluorine atom.

    (1R,2S)-2-[(benzylamino)methyl]-1-(4-fluorophenyl)propane-1,3-diol: Similar structure but lacks the chlorine atom.

    (1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-methylphenyl)propane-1,3-diol: Similar structure but has a methyl group instead of a fluorine atom.

Uniqueness

The presence of both chlorine and fluorine atoms in (1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19ClFNO2

Molecular Weight

323.8 g/mol

IUPAC Name

(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol

InChI

InChI=1S/C17H19ClFNO2/c18-15-7-6-13(8-16(15)19)17(22)14(11-21)10-20-9-12-4-2-1-3-5-12/h1-8,14,17,20-22H,9-11H2/t14-,17-/m0/s1

InChI Key

IVLXEJZPUZGLES-YOEHRIQHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H](CO)[C@H](C2=CC(=C(C=C2)Cl)F)O

Canonical SMILES

C1=CC=C(C=C1)CNCC(CO)C(C2=CC(=C(C=C2)Cl)F)O

Origin of Product

United States

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